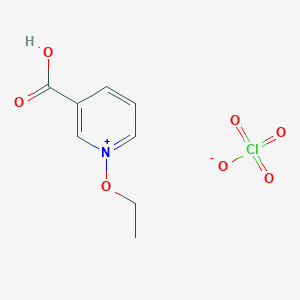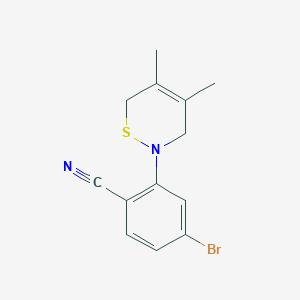
3-Carboxy-1-ethoxypyridin-1-ium perchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Carboxy-1-ethoxypyridin-1-ium perchlorate is a chemical compound with the molecular formula C8H10NO3ClO4 It is a derivative of pyridine, a basic heterocyclic organic compound
Méthodes De Préparation
The synthesis of 3-Carboxy-1-ethoxypyridin-1-ium perchlorate typically involves the reaction of 3-carboxypyridine with ethyl iodide in the presence of a base, followed by the addition of perchloric acid to form the perchlorate salt. The reaction conditions often include refluxing the mixture to ensure complete reaction and purification steps such as recrystallization to obtain the pure compound .
Analyse Des Réactions Chimiques
3-Carboxy-1-ethoxypyridin-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. .
Applications De Recherche Scientifique
3-Carboxy-1-ethoxypyridin-1-ium perchlorate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other pyridine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mécanisme D'action
The mechanism of action of 3-Carboxy-1-ethoxypyridin-1-ium perchlorate involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
3-Carboxy-1-ethoxypyridin-1-ium perchlorate can be compared with other similar compounds such as:
3-Carboxy-1-methoxypyridin-1-ium perchlorate: This compound has a methoxy group instead of an ethoxy group, leading to differences in chemical reactivity and applications.
3-Carboxypyridine: The parent compound without the ethoxy group, which has different chemical properties and uses.
Pyridine derivatives: Various other derivatives of pyridine with different substituents, each having unique properties and applications .
Propriétés
Numéro CAS |
90155-33-2 |
|---|---|
Formule moléculaire |
C8H10ClNO7 |
Poids moléculaire |
267.62 g/mol |
Nom IUPAC |
1-ethoxypyridin-1-ium-3-carboxylic acid;perchlorate |
InChI |
InChI=1S/C8H9NO3.ClHO4/c1-2-12-9-5-3-4-7(6-9)8(10)11;2-1(3,4)5/h3-6H,2H2,1H3;(H,2,3,4,5) |
Clé InChI |
IHFLDBPPIUSZMR-UHFFFAOYSA-N |
SMILES canonique |
CCO[N+]1=CC=CC(=C1)C(=O)O.[O-]Cl(=O)(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-(Diphenylmethylene)bis[4-methyl-6-(2-methylcyclohexyl)phenol]](/img/structure/B14373474.png)

![2-(5,6-Dihydro-2H,4H-cyclopenta[d][1,3]dithiol-2-ylidene)-2H-1,3-benzodithiole](/img/structure/B14373488.png)

![Benzamide, 3-chloro-N-[2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl]-](/img/structure/B14373508.png)


![{3-[(Cyclohexyloxy)methoxy]prop-1-yn-1-yl}benzene](/img/structure/B14373524.png)
![{[2-(1-Ethoxyethoxy)-4-iodobut-3-en-1-yl]oxy}benzene](/img/structure/B14373526.png)

![N-[Bis(4-nitrophenyl)sulfamoyl]acetamide](/img/structure/B14373538.png)


![1-(3-Methylphenyl)-4-[2-(pyridin-2-yl)ethyl]piperazine](/img/structure/B14373553.png)
